molecular formula C14H14O B13878409 (3-Methyl-4-phenylphenyl)methanol

(3-Methyl-4-phenylphenyl)methanol

Cat. No.: B13878409
M. Wt: 198.26 g/mol
InChI Key: UERRTPCPQUHWIZ-UHFFFAOYSA-N
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Description

(3-Methyl-4-phenylphenyl)methanol is an organic compound with the molecular formula C14H14O It is a derivative of biphenyl, where a methyl group and a hydroxymethyl group are substituted at the 3rd and 4th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-phenylphenyl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-phenylphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-methyl-4-phenylbenzaldehyde or 3-methyl-4-phenylbenzoic acid.

    Reduction: Formation of 3-methyl-4-phenylphenylmethane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(3-Methyl-4-phenylphenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methyl-4-phenylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The aromatic rings can engage in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

(3-methyl-4-phenylphenyl)methanol

InChI

InChI=1S/C14H14O/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-9,15H,10H2,1H3

InChI Key

UERRTPCPQUHWIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CO)C2=CC=CC=C2

Origin of Product

United States

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